In‑Vitro AADC Inhibitory Potency: Carbidopa IC₅₀ = 29 μM
Carbidopa inhibits aromatic L‑amino acid decarboxylase (AADC) with an IC₅₀ of 29 ± 2 μM in vitro . This potency is approximately 10‑fold lower than that of benserazide, which is reported to be about 10 times more potent as a peripheral AADC inhibitor in both animal and human studies [1]. The lower intrinsic inhibitory activity of carbidopa does not preclude its clinical utility; rather, it mandates higher carbidopa dosing in fixed‑ratio combinations (typically 1 : 4 or 1 : 10 carbidopa : levodopa) to achieve peripheral decarboxylase blockade comparable to that obtained with benserazide.
| Evidence Dimension | In‑vitro inhibition of aromatic L‑amino acid decarboxylase |
|---|---|
| Target Compound Data | IC₅₀ = 29 ± 2 μM |
| Comparator Or Baseline | Benserazide is approximately 10‑fold more potent as a peripheral AADC inhibitor (exact in‑vitro IC₅₀ not specified in the cross‑referenced study) |
| Quantified Difference | ~10‑fold lower potency for carbidopa |
| Conditions | In‑vitro AADC enzyme inhibition assays (cell‑free or cell‑based systems) and in‑vivo peripheral decarboxylase inhibition studies in rodents and humans. |
Why This Matters
For procurement of a peripheral AADC inhibitor, the distinct potency of carbidopa dictates the required dose ratio when formulating with levodopa, making carbidopa‑containing products fundamentally different in composition from benserazide‑containing alternatives.
- [1] Da Prada M, Kettler R, Zürcher G, et al. Inhibition of decarboxylase and levels of dopa and 3‑O‑methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers. Eur Neurol. 1987;27(Suppl 1):9‑20. doi:10.1159/000116170 View Source
